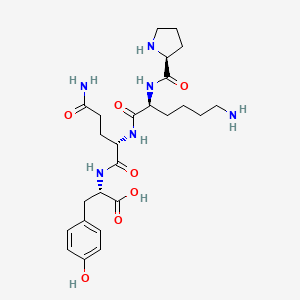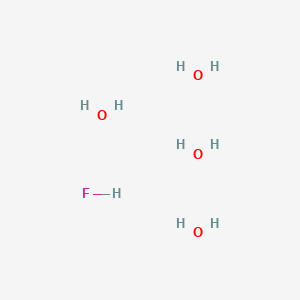![molecular formula C9H10O5 B14247914 [3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid CAS No. 185423-38-5](/img/structure/B14247914.png)
[3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid: is an organic compound with the molecular formula C10H12O5 It is characterized by a cyclopentene ring substituted with an acetyloxy group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclopent-1-en-1-one.
Acetylation: The cyclopent-1-en-1-one undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine to form 3-(acetyloxy)cyclopent-1-en-1-one.
Oxidation: The intermediate 3-(acetyloxy)cyclopent-1-en-1-one is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the oxo group, resulting in this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid can undergo further oxidation to form more oxidized derivatives.
Reduction: It can be reduced to form alcohol derivatives using reducing agents like sodium borohydride.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products:
Oxidation: More oxidized derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: [3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid is used as an intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition Studies: It is used in studies to understand enzyme inhibition mechanisms due to its structural similarity to enzyme substrates.
Medicine:
Drug Development: The compound is explored for its potential as a lead compound in the development of new pharmaceuticals.
Industry:
Chemical Manufacturing: It is used in the production of fine chemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of [3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid involves its interaction with molecular targets such as enzymes. The acetyloxy group can act as a leaving group, facilitating the formation of covalent bonds with enzyme active sites. This interaction can inhibit enzyme activity, making it a potential candidate for enzyme inhibition studies.
Vergleich Mit ähnlichen Verbindungen
[3-(Acetyloxy)-2-cyclohexen-1-one]: Similar in structure but with a cyclohexene ring instead of a cyclopentene ring.
[3-(Acetyloxy)-4-oxocyclopent-1-en-1-yl]acetic acid: Similar but with the oxo group at a different position.
Uniqueness:
Structural Features: The unique positioning of the acetyloxy and oxo groups on the cyclopentene ring distinguishes [3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid from its analogs.
Reactivity: The specific arrangement of functional
Eigenschaften
CAS-Nummer |
185423-38-5 |
|---|---|
Molekularformel |
C9H10O5 |
Molekulargewicht |
198.17 g/mol |
IUPAC-Name |
2-(3-acetyloxy-5-oxocyclopenten-1-yl)acetic acid |
InChI |
InChI=1S/C9H10O5/c1-5(10)14-7-2-6(3-9(12)13)8(11)4-7/h2,7H,3-4H2,1H3,(H,12,13) |
InChI-Schlüssel |
CFCQWGTWYGLYFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CC(=O)C(=C1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B14247837.png)

![Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl-](/img/structure/B14247843.png)

![N-Benzyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methylpyridin-2-amine](/img/structure/B14247862.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-5-oxoheptanal](/img/structure/B14247867.png)
![N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14247875.png)

![Oxirane, [(2,3-dimethylphenoxy)methyl]-, (2S)-](/img/structure/B14247886.png)
![([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane](/img/structure/B14247893.png)
![(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid](/img/structure/B14247910.png)
![1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene](/img/structure/B14247912.png)

